molecular formula C10H20O B102105 Dihydromyrcenol CAS No. 18479-58-8

Dihydromyrcenol

Cat. No.: B102105
CAS No.: 18479-58-8
M. Wt: 156.26 g/mol
InChI Key: XSNQECSCDATQEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dihydromyrcenol (DHM), a plant-derived terpene, primarily targets keratinocytes , which are the predominant cell type in the epidermis . In particular, DHM interacts with involucrin , a protein integral to the cornified envelope of keratinocytes . Involucrin plays a pivotal role in preserving the functional integrity of the skin barrier .

Mode of Action

DHM modulates the expression of involucrin in keratinocytes . It significantly increases involucrin mRNA and protein levels in a concentration-dependent manner . The Fyn-Akt signaling pathway is required for DHM-induced involucrin expression, as inhibition of Fyn or Akt blocks the increase in involucrin mRNA induced by DHM . The transcription factor Sp1, which is recognized as one of the transcription factors for involucrin, is observed to be activated in response to DHM treatment .

Biochemical Pathways

The primary biochemical pathway affected by DHM is the Fyn-Akt signaling pathway . This pathway plays an important role in keratinocyte differentiation and skin barrier development . DHM’s interaction with this pathway leads to increased involucrin expression, thereby enhancing the functional integrity of the skin barrier .

Result of Action

The molecular effect of DHM’s action is the increased expression of involucrin mRNA and protein in keratinocytes . On a cellular level, DHM treatment leads to increased epidermal thickness in a 3D human skin model . These changes suggest that modulation of involucrin expression with DHM could improve skin barrier function .

Action Environment

The action of DHM can be influenced by various environmental factors. For instance, the hydration process of DHM has been studied in different conditions such as varying agitating speed, catalyst type, catalyst loading, molar ratio of the reactants, temperature, and solvent . These factors can affect the conversion of DHM and thus its efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromyrcenol can be prepared by several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the direct hydration of dihydromyrcene using cation exchange resins as catalysts in a batch stirred-tank reactor. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, are optimized to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions: Dihydromyrcenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydromyrcenol has various scientific research applications:

Comparison with Similar Compounds

Dihydromyrcenol is often compared with other similar compounds such as:

    Geraniol: Both compounds have a fresh, floral scent, but this compound has a more pronounced citrus note.

    Linalool: While both are used in fragrances, linalool has a more floral and woody scent compared to the citrus-like odor of this compound.

    Citronellol: Similar to this compound, citronellol has a fresh, floral scent but lacks the citrus aspect.

Uniqueness: this compound’s unique combination of citrus and floral notes, along with its versatility in blending with various fragrance families, makes it a highly sought-after ingredient in the fragrance industry .

Properties

IUPAC Name

2,6-dimethyloct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNQECSCDATQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029317
Record name 1,1,5-Trimethyl-6-heptenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid
Record name 7-Octen-2-ol, 2,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18479-58-8
Record name 2,6-Dimethyl-7-octen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-7-octen-2-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-2-ol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,5-Trimethyl-6-heptenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyloct-7-en-2-ol
Source European Chemicals Agency (ECHA)
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Record name DIHYDROMYRCENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dihydromyrcenol?

A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies characterize this compound using spectroscopic techniques. For instance, infrared (IR) spectroscopy confirms the presence of characteristic functional groups. [, ] Additionally, researchers use Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (1H NMR) to identify and confirm the structure of this compound and its derivatives. [, ]

Q3: How stable is this compound in different environments?

A3: this compound can degrade in the environment through reactions with atmospheric oxidants like ozone (O3) and hydroxyl radicals (OH). These reactions produce various oxygenated compounds. [, ] Furthermore, studies investigate its stability under different storage conditions, showing its susceptibility to oxidation. []

Q4: Is this compound biodegradable?

A4: Research suggests that this compound can biodegrade. For example, the fungus Glomerella cingulata can metabolize this compound into several products. []

Q5: How is this compound synthesized industrially?

A5: this compound can be synthesized from various starting materials like turpentine, dihydromyrcene, and pinane. Several methods are employed, including direct hydration of dihydromyrcene using catalysts like cation exchange resins, strong-acid cation exchange resins, and niobic acid. [, , , , , ]

Q6: Can you elaborate on the catalytic processes used in this compound synthesis?

A6: Different catalysts offer varying levels of selectivity and efficiency in this compound production. For instance, research highlights the use of cation exchange resins in the direct hydration of dihydromyrcene to produce this compound. [] Another study focuses on using niobic acid as a catalyst for the same reaction, claiming higher efficiency. [, ]

Q7: What are the alternative methods for synthesizing this compound?

A7: Besides direct hydration, researchers have explored other routes for this compound synthesis. One method involves a multi-step process starting from pinane, involving cracking and subsequent hydration. []

Q8: Does this compound exhibit any biological activity?

A8: Yes, research suggests that this compound might possess hepatoprotective properties. A study using a rat model of carbon tetrachloride-induced acute liver injury showed that this compound treatment significantly reduced liver damage. []

Q9: What are the potential applications of this compound in cosmetics and personal care products?

A9: Due to its pleasant fragrance, this compound is widely used in perfumes, creams, lotions, and other cosmetic products. [, , ] Additionally, its potential hepatoprotective effects could lead to applications in skincare formulations. []

Q10: Are there any studies investigating the interaction of this compound with biological targets?

A10: Research demonstrates that this compound interacts with the bovine odorant binding protein. [] Furthermore, studies suggest that this compound influences involucrin expression in keratinocytes, potentially impacting skin barrier function. This effect is mediated through the Fyn-Akt signaling pathway and the transcription factor Sp1. []

Q11: What is the environmental fate of this compound?

A11: this compound, when released into the environment, primarily partitions into the atmosphere. It can undergo degradation via reaction with atmospheric oxidants like hydroxyl radicals and ozone. [, ] Its degradation products often include various oxygenated volatile organic compounds.

Q12: Are there any concerns regarding the environmental impact of this compound use?

A12: While considered relatively safe, the widespread use of this compound in cleaning products and air fresheners raises concerns about its potential impact on indoor air quality. Studies show that its reaction with ozone can generate secondary pollutants such as formaldehyde and ultrafine particles. []

Q13: Are there any sustainable practices for this compound production and use?

A13: Efforts are underway to explore sustainable practices for fragrance ingredients like this compound. [] This includes using renewable starting materials like turpentine and pinane. [, ] Additionally, optimizing reaction conditions for higher yield and selectivity contributes to a reduced environmental footprint. [, ]

Q14: Are there any computational studies on this compound?

A14: While limited, computational studies investigate this compound's interactions with biological systems. For example, molecular docking studies could be employed to understand its binding affinity and interactions with potential target proteins.

Q15: What are the future research directions for this compound?

A15: Further research on this compound could focus on:

  • Elucidating its mechanism of action in modulating involucrin expression and its potential implications for skin barrier function. []
  • Developing sustainable and environmentally friendly synthesis methods and exploring its biodegradability. []
  • Conducting comprehensive toxicological studies to ensure its safe use in consumer products. []
  • Investigating its interactions with other fragrance ingredients and their combined impact on indoor air quality. []

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